REACTION_CXSMILES
|
C1(C)C=CC=CC=1.[H-].C([Al+]CC(C)C)C(C)C.[F:18][C:19]([F:33])([F:32])[C:20]1[CH:21]=[C:22]([CH2:26][CH2:27][C:28](OC)=[O:29])[CH:23]=[CH:24][CH:25]=1.S([O-])([O-])(=O)=O.[Na+].[Na+]>CCCCCC.C(OCC)(=O)C.CO>[F:18][C:19]([F:32])([F:33])[C:20]1[CH:21]=[C:22]([CH2:26][CH2:27][CH:28]=[O:29])[CH:23]=[CH:24][CH:25]=1 |f:1.2,4.5.6|
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
4.59 g
|
Type
|
reactant
|
Smiles
|
[H-].C(C(C)C)[Al+]CC(C)C
|
Name
|
|
Quantity
|
33 mL
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
FC(C=1C=C(C=CC1)CCC(=O)OC)(F)F
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])[O-].[Na+].[Na+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-77.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was maintained for 1 hour at −75 to −80° C.
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
at −75 to −80° C
|
Type
|
TEMPERATURE
|
Details
|
The temperature of the reaction mass was raised to 0° C.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mass was maintained for 1 hour 30 minutes at room temperature
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered through celite bed
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with toluene
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layer was dried over sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C=1C=C(C=CC1)CCC=O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |